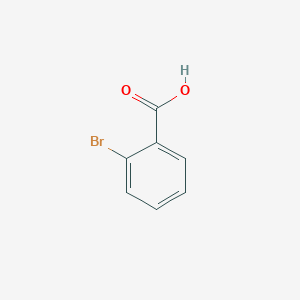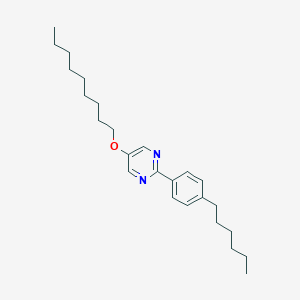
2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine, commonly known as HNP, is a pyrimidine-based compound that has been extensively studied for its potential applications in scientific research. HNP is a highly lipophilic compound that can easily penetrate cell membranes, making it an attractive tool for studying various biochemical and physiological processes.
Mécanisme D'action
HNP acts as a potent and selective inhibitor of the TRPC3 and TRPC6 channels, which are involved in the regulation of calcium signaling in cells. HNP binds to the channels and prevents calcium influx, leading to a decrease in intracellular calcium levels. This, in turn, affects a variety of cellular processes, including smooth muscle contraction, cardiac function, and cancer cell proliferation and migration.
Effets Biochimiques Et Physiologiques
HNP has been shown to have a variety of biochemical and physiological effects in different cell types. In smooth muscle cells, HNP inhibits contraction by blocking calcium influx through the TRPC3 and TRPC6 channels. In cardiac cells, HNP has been shown to reduce the incidence of arrhythmias by inhibiting the TRPC3 channel. In cancer cells, HNP inhibits proliferation and migration by blocking calcium influx through the TRPC6 channel.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HNP is its high lipophilicity, which allows it to easily penetrate cell membranes and reach its target channels. HNP is also highly selective for the TRPC3 and TRPC6 channels, which reduces the risk of off-target effects. However, one limitation of HNP is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on HNP. One area of interest is the development of more potent and selective inhibitors of TRPC channels, which could have therapeutic applications in a variety of diseases. Another area of interest is the use of HNP as a tool for studying the role of ion channels in cancer progression and metastasis. Finally, the development of novel synthetic methods for HNP could lead to more efficient and cost-effective production of this compound.
Applications De Recherche Scientifique
HNP has been widely used in scientific research as a tool for studying various biological processes. One of the main applications of HNP is in the study of ion channels, particularly the TRPC3 and TRPC6 channels, which are involved in a variety of physiological processes, including smooth muscle contraction and cardiac function. HNP has also been used to study the role of ion channels in cancer cell proliferation and migration.
Propriétés
Numéro CAS |
121640-71-9 |
|---|---|
Nom du produit |
2-(4-Hexylphenyl)-5-(nonyloxy)pyrimidine |
Formule moléculaire |
C25H38N2O |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-(4-hexylphenyl)-5-nonoxypyrimidine |
InChI |
InChI=1S/C25H38N2O/c1-3-5-7-9-10-11-13-19-28-24-20-26-25(27-21-24)23-17-15-22(16-18-23)14-12-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
Clé InChI |
WRYOHTVDGIHSPR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
SMILES canonique |
CCCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
Synonymes |
2-(4-Hexylphenyl)-5-(nonyloxy)-pyrimidine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

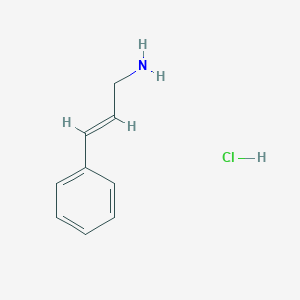
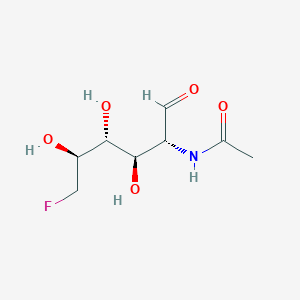
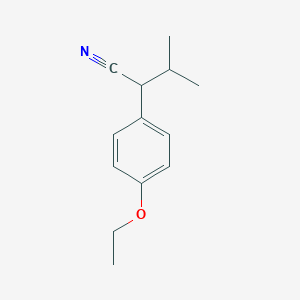
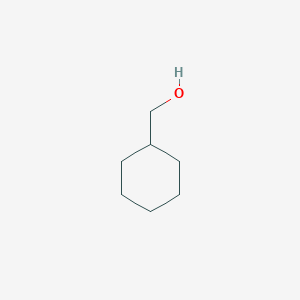
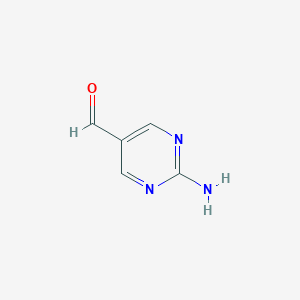

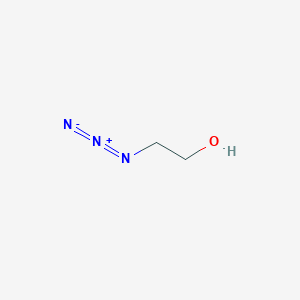
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
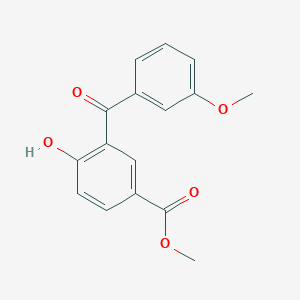
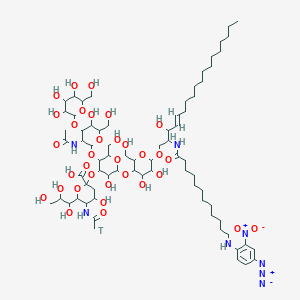

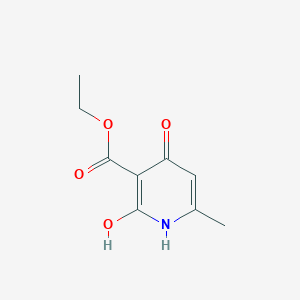
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
